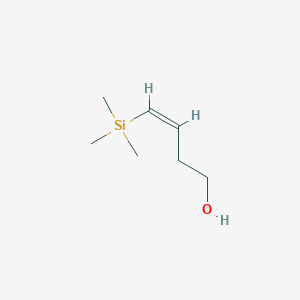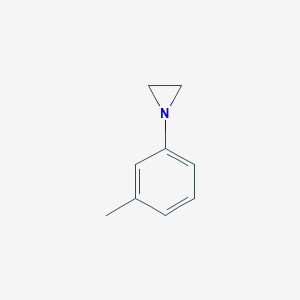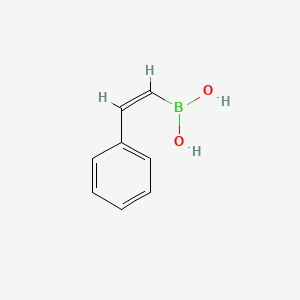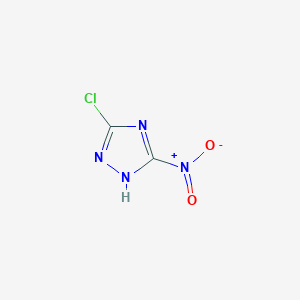![molecular formula C6H8N4 B11923879 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)
1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Análisis De Reacciones Químicas
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity or modified chemical properties .
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .
Comparación Con Compuestos Similares
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a fused pyrazole-pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds incorporate sugar moieties into the pyrazolopyrimidine scaffold, enhancing their cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a valuable tool in cancer research and drug development.
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3 |
Clave InChI |
AZLLNLITHIIZIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC=C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)










![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
